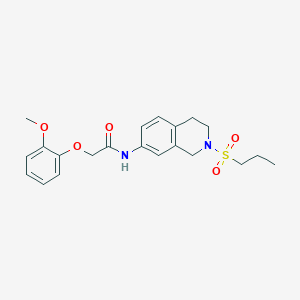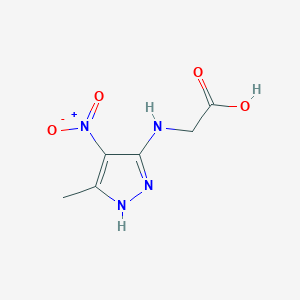![molecular formula C16H16ClN5O2 B2412122 9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-16-2](/img/structure/B2412122.png)
9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidine derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Synthesis Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . In 2013, a group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine, which structures are shown in Fig. 2, are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .科学的研究の応用
Synthesis and Structural Characterization
- The compound 9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is part of a broader category of fused purinediones. Research shows that these compounds can be synthesized through different methods, contributing to the field of organic chemistry and material science. For example, Šimo, Rybár, & Alföldi (1995) discussed the synthesis of similar purinediones.
Hydrogen-Bonded Chains and Structural Analysis
- Studies like those by Portilla, Quiroga, Cobo, Low, & Glidewell (2005) have explored the hydrogen-bonded chains in related pyrimidine derivatives. These findings are crucial in understanding the molecular interactions and structures of such compounds, which can be extended to the study of this compound.
Potential Synthesis and Antioxidant Properties
- Research on pyrimidine derivatives, closely related to the mentioned compound, reveals their potential synthesis and antioxidant properties. For instance, Cahyana, Liandi, & Zaky (2020) conducted a study on the synthesis and antioxidant activity of pyrimido[4,5-d]pyrimidine derivatives.
Chemical Properties and Reactions
- Further insights into the chemical properties and reactions of related compounds can be found in studies like those of Simo, Rybár, & Alföldi (1999). These studies help in understanding the reactivity and potential applications of such chemical compounds in various fields.
Crystal Structure and Molecular Conformation
- The crystal structure and molecular conformation of similar compounds have been detailed in research, which is essential for understanding their physical and chemical characteristics. An example is the work of Larson, Cottam, & Robins (1989) on the structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate.
作用機序
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification , heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
特性
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-9-10(17)5-3-6-11(9)21-7-4-8-22-12-13(18-15(21)22)20(2)16(24)19-14(12)23/h3,5-6H,4,7-8H2,1-2H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICXBXOBCOADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)

![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)


![5-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2412055.png)
![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)
